2-苯基苯并咪唑-5-磺酸一水合物; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

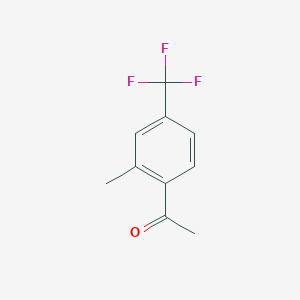

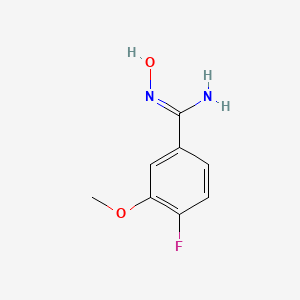

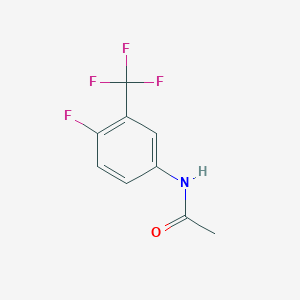

2-Phenylbenzimidazole-5-sulfonic acid, also known as Ensulizole, is a water-soluble UVB absorber . It is commonly found in cosmetic products and sunscreen formulas due to its ability to absorb UV-B wavelengths . It is a xenobiotic compound detected in gray water from houses and effluents of the biological treatment systems .

Molecular Structure Analysis

The molecular structure of 2-Phenylbenzimidazole-5-sulfonic acid is characterized by X-ray diffraction . The empirical formula is C13H10N2O3S and the molecular weight is 274.30 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenylbenzimidazole-5-sulfonic acid are not detailed in the search results, it is known to be used as a UV filter . It has been reported that it can be removed from aerobically treated gray water by ozonation and adsorption onto activated carbon .Physical And Chemical Properties Analysis

2-Phenylbenzimidazole-5-sulfonic acid is soluble in ethanol and water (as a sodium salt) . It has a melting point of over 300°C .科学研究应用

抗氧化能力和反应途径

磺酸及其衍生物在抗氧化能力测定中起着至关重要的作用,如 ABTS/PP 脱色测定。该测定对于了解化合物的抗氧化能力至关重要,包括那些可能与 2-苯基苯并咪唑-5-磺酸一水合物相关的化合物。这些测定中涉及的反应途径和机制可以提供对磺酸衍生物的抗氧化特性的见解,以及它们在科学研究中评估抗氧化能力的潜在应用 (Ilyasov 等,2020)。

磺酰胺抑制剂和治疗应用

磺酰胺化合物,包括衍生自磺酸的化合物,已显示出重要的药用价值,可作为抑菌抗生素,并在细菌感染等疾病的治疗中得到应用。磺酰胺抑制剂的研究揭示了它们在为各种疾病开发药物中的重要性,突出了磺酸衍生物的潜在药用应用 (Gulcin & Taslimi,2018)。

用于确定抗氧化活性的分析方法

磺酸衍生物是用于确定抗氧化活性的各种分析方法的组成部分。这些方法,包括分光光度法和电化学测定,对于评估复杂样品的抗氧化能力至关重要,可能包括 2-苯基苯并咪唑-5-磺酸一水合物衍生物。了解这些分析技术可以为抗氧化剂的研究和开发提供有价值的见解 (Munteanu & Apetrei,2021)。

环境和工业应用

磺酰胺及其相关化合物的环境生物降解性,包括 2-苯基苯并咪唑-5-磺酸一水合物的潜在衍生物,是一个重要的研究领域。对这些化合物降解途径和环境归宿的研究可以为它们在各种应用中的安全有效使用提供信息,从工业过程到环境修复工作 (Liu & Avendaño,2013)。

作用机制

Target of Action

The primary target of 2-Phenyl-1H-1,3-Benzodiazole-5-Sulfonic Acid Hydrate, also known as 2-Phenylbenzimidazole-5-sulfonic acid monohydrate or UV-T, is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .

Mode of Action

UV-T is a water-soluble sunscreen ingredient and a sulfonated UV absorber . It is characterized by its ability to strongly absorb UVB and partially absorb UVA . UV-T can disrupt DNA by generating ROS when exposed to ultraviolet light or sunlight . In the presence of certain ions, the excited-state electrons of UV-T can be efficiently transferred to the ions, leading to the deactivation of the excited state population .

Biochemical Pathways

The biochemical pathways affected by UV-T are primarily related to the generation and regulation of ROS . ROS are involved in various biological processes, including cell signaling and homeostasis . .

Pharmacokinetics

Given its water solubility , it can be inferred that UV-T may have good bioavailability

Result of Action

The primary result of UV-T’s action is the disruption of DNA through the generation of ROS when exposed to ultraviolet light or sunlight . This can lead to a decrease in the population of excited states , which may have implications for various biological processes.

Action Environment

The action, efficacy, and stability of UV-T are influenced by environmental factors such as light exposure and the presence of certain ions . UV-T’s ability to absorb UVB and partially absorb UVA suggests that its action is particularly relevant in environments with significant exposure to ultraviolet light . The presence of certain ions can also influence the transfer of excited-state electrons and the subsequent deactivation of the excited state population .

未来方向

属性

IUPAC Name |

2-phenyl-3H-benzimidazole-5-sulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S.H2O/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNACPZXTLQWNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207853-65-4 |

Source

|

| Record name | 1H-Benzimidazole-6-sulfonic acid, 2-phenyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207853-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)

![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)